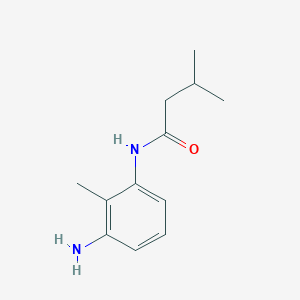

N-(3-Amino-2-methylphenyl)-3-methylbutanamide

Overview

Description

N-(3-Amino-2-methylphenyl)-3-methylbutanamide is a substituted amide characterized by a 3-methylbutanamide backbone linked to a 3-amino-2-methylphenyl group. The amino group on the phenyl ring facilitates hydrogen bonding, while the methyl substituents influence lipophilicity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3-methylbutanamide typically involves the reaction of 3-amino-2-methylbenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-3-methylbutanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Peptide Synthesis

Overview

N-(3-Amino-2-methylphenyl)-3-methylbutanamide serves as a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its structural properties allow for the formation of complex and functional peptides that are essential in biochemical research and therapeutic applications.

Case Study: Solid-Phase Peptide Synthesis

In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound to enhance the yield and purity of the synthesized peptides. The compound's ability to facilitate the formation of peptide bonds while maintaining stability under various reaction conditions was highlighted, demonstrating its effectiveness as a coupling agent in SPPS.

Drug Development

Overview

The pharmaceutical industry leverages this compound for developing new drugs targeting specific biological pathways. Its unique chemical structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Case Study: Targeting Cancer Pathways

Recent research explored the use of this compound derivatives in developing inhibitors for cancer cell proliferation. These derivatives showed significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents. The study emphasized the compound's role in modifying peptide structures to improve binding affinity to target proteins involved in cancer progression.

Biotechnology Applications

Overview

In biotechnology, this compound is utilized in producing biologically active molecules, enhancing therapeutic proteins and enzymes' efficacy. Its application extends to custom synthesis projects where tailored molecules are required.

Case Study: Enhancing Therapeutic Proteins

A study investigated the incorporation of this compound into therapeutic proteins aimed at treating metabolic disorders. The results indicated that the modified proteins exhibited improved solubility and stability, leading to enhanced therapeutic effects in animal models.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide

- Structure: Features a butanamide chain with a 4-(2,4-dichlorophenoxy) group and a 3-amino-2-methylphenyl substituent.

- Biological Implications : The chlorine atoms may improve metabolic stability compared to the target compound .

2-Amino-N-(2-chlorophenyl)-3-methylbutanamide

- Structure: Contains a 2-chlorophenyl group instead of the amino-substituted phenyl ring.

- Key Differences: The absence of an amino group limits hydrogen bonding, while the chloro substituent increases lipophilicity.

(S)-2-Amino-N-(3-cyano-benzyl)-N-ethyl-3-methylbutanamide

- Structure: Includes a cyano group on the benzyl ring and an N-ethyl substituent.

- Key Differences: The cyano group enhances electron-withdrawing properties, while the ethyl group increases lipophilicity.

- Pharmacokinetics : Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .

Modifications to the Amide Backbone

N-(3-Methylphenyl)-2-phenylbutanamide

- Structure: Substitutes the amino group with a methyl group and adds a phenyl substituent to the butanamide chain.

- Key Differences : The phenyl group enhances aromatic interactions but increases molecular weight (253.34 g/mol vs. 234.34 g/mol for the target compound).

- Biological Activity : May exhibit stronger π-π stacking in hydrophobic binding pockets .

N-(2-Phenylethyl)-3-methylbutanamide

- Structure: Replaces the aromatic amino group with a phenethyl chain.

- Key Differences : The phenethyl group increases lipophilicity, favoring membrane permeability but reducing solubility.

Heterocyclic and Peptide Derivatives

(S)-2-(4-Chlorophenyl)-N-(5-fluorothiazol-2-yl)-3-methylbutanamide

- Structure : Incorporates a fluorinated thiazole ring.

- Key Differences : The thiazole moiety introduces heterocyclic aromaticity, enhancing electronic interactions. Fluorine improves metabolic stability.

- Therapeutic Relevance : Acts as a GPR43 agonist, suggesting divergent biological applications compared to the target compound .

(S)-2-((S)-2-Amino-3-phenylpropanamido)-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-3-methylbutanamide

- Structure : Peptide-like backbone with stereochemical complexity.

- Key Differences : The peptide linkage introduces multiple hydrogen-bonding sites and chiral centers, increasing target specificity.

- Synthesis Challenges : Higher molecular complexity may complicate large-scale production .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Biological Activity

N-(3-Amino-2-methylphenyl)-3-methylbutanamide, a compound with the chemical formula C₁₂H₁₈N₂O and CAS number 926237-37-8, has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an amino group attached to a 2-methylphenyl moiety, linked to a 3-methylbutanamide group. The molecular weight of this compound is approximately 206.28 g/mol. Its structure allows for diverse chemical interactions, particularly with enzymes and receptors, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. Additionally, the aromatic ring may participate in π-π interactions , modulating the activity of target proteins.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of this compound in various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant in vitro antiproliferative activity, comparable to established chemotherapeutic agents. It was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

- Mechanisms : Flow cytometry analyses indicated that treatment with this compound resulted in G2/M phase arrest, significantly impacting the organization of microtubules within the cells .

Enzyme Inhibition

The compound has been investigated as a potential inhibitor of various enzymes:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Compounds structurally related to this compound have shown inhibitory activity against this enzyme, which is implicated in metabolic disorders such as diabetes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Notable Differences |

|---|---|---|

| N-(4-Aminophenyl)-3-methylbutanamide | Similar amide structure but different phenyl substitution | Potentially different biological activity due to substitution on the phenyl ring |

| N-(2-Aminophenyl)-2-methylpropanamide | Contains a different amino group position | Different interaction profiles with biological targets |

| N-(4-Chlorophenyl)-3-methylbutanamide | Chlorine substitution on the phenyl ring | Enhanced lipophilicity affecting bioavailability |

This table illustrates how variations in substitution patterns can lead to differences in biological activity and therapeutic potential.

Case Studies and Research Findings

- Antiproliferative Activity Study : A recent study evaluated several compounds similar to this compound for their antiproliferative effects on MCF-7 cells. The results indicated that these compounds could effectively inhibit cancer cell growth through mechanisms involving tubulin destabilization and apoptosis induction .

- Enzyme Interaction Studies : Preliminary research has focused on the binding affinity of this compound with various enzymes. These studies are crucial for elucidating its pharmacodynamics and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Amino-2-methylphenyl)-3-methylbutanamide, and how can yield optimization be achieved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted aniline derivatives. For example, acylation of 3-amino-2-methylaniline with 3-methylbutanoyl chloride in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions can yield the target compound. Purification via silica gel column chromatography is critical, as demonstrated in analogous syntheses of substituted acetamides (e.g., 52% yield achieved for structurally similar compounds using this method) . Yield optimization strategies include adjusting reaction stoichiometry, temperature control, and employing high-purity reagents.

Q. Which spectroscopic techniques are most effective for characterizing N-(3-Amino-2-methylphenyl)-3-methylbutanamide?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the molecular structure, particularly the methyl and amide groups. High-Resolution Mass Spectrometry (HRMS) provides accurate molecular weight validation. For example, HRMS analysis of analogous compounds confirmed molecular ions within 3 ppm error . Infrared (IR) spectroscopy can further validate the presence of the amide carbonyl stretch (~1650 cm⁻¹).

Q. What biological targets or pathways are associated with N-(3-Amino-2-methylphenyl)-3-methylbutanamide?

- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., N-(3-aminophenyl)-3-methylbutanamide derivatives) have shown activity as kinase inhibitors (e.g., CDK2/CDK9) and cannabinoid receptor modulators . Researchers should perform target-specific assays (e.g., kinase inhibition or receptor binding assays) to identify relevant pathways. Computational docking studies using software like AutoDock Vina can prioritize targets based on structural similarity to active compounds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of N-(3-Amino-2-methylphenyl)-3-methylbutanamide?

- Methodological Answer : SAR studies should systematically modify substituents on the phenyl ring and amide group. For example:

- Phenyl Ring Modifications : Introducing electron-withdrawing groups (e.g., fluorine) at specific positions can enhance kinase inhibition, as seen in CDK2/CDK9 inhibitors .

- Amide Group Variations : Replacing the 3-methylbutanoyl group with acetylthio or cyclic amides may alter metabolic stability (e.g., acetylthio derivatives showed 92% yield and improved protease inhibition ).

- Data Collection : Test derivatives in enzyme inhibition assays (IC₅₀ values) and correlate with computational descriptors (e.g., LogP, polar surface area).

Q. What analytical methods resolve contradictions in stability data under varying pH and temperature conditions?

- Methodological Answer : Use forced degradation studies:

- pH Stability : Expose the compound to buffers (pH 1–13) and analyze degradation products via HPLC-MS. For example, amide bonds are prone to hydrolysis under acidic/basic conditions, which can be monitored by tracking parent compound depletion .

- Thermal Stability : Accelerated stability testing at 40–60°C with humidity control (ICH guidelines). Differential Scanning Calorimetry (DSC) identifies melting point shifts indicative of polymorphic changes .

Q. How can metabolic stability be assessed using in vitro models?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify remaining parent compound via LC-MS/MS. Calculate intrinsic clearance (Clₜₙₜ) to predict hepatic extraction .

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of major CYP isoforms (e.g., CYP3A4), which informs drug-drug interaction risks.

Q. What computational strategies predict interactions between N-(3-Amino-2-methylphenyl)-3-methylbutanamide and biological targets?

- Methodological Answer :

- Molecular Docking : Use tools like Schrödinger Suite or GROMACS to dock the compound into target protein active sites (e.g., CDK2 or cannabinoid receptors). Prioritize poses with favorable binding energies (< -8 kcal/mol) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for 100+ ns to assess stability of hydrogen bonds and hydrophobic interactions. For example, MD studies on similar acetamides revealed stable binding to ATP-binding pockets .

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-8(2)7-12(15)14-11-6-4-5-10(13)9(11)3/h4-6,8H,7,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJRQPZPPXOYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588181 | |

| Record name | N-(3-Amino-2-methylphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926237-37-8 | |

| Record name | N-(3-Amino-2-methylphenyl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.